molecular formula C15H12ClNO4 B11593971 Piperonyl N-(3-chlorophenyl)carbamate CAS No. 7077-87-4

Piperonyl N-(3-chlorophenyl)carbamate

Cat. No.: B11593971
CAS No.: 7077-87-4
M. Wt: 305.71 g/mol
InChI Key: IKKXBSYOWIROCO-UHFFFAOYSA-N
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Description

Piperonyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . It is known for its unique structure, which includes a piperonyl group and a 3-chlorophenyl group connected by a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonyl N-(3-chlorophenyl)carbamate typically involves the reaction of piperonyl chloride with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or phenols.

Scientific Research Applications

Piperonyl N-(3-chlorophenyl)carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Piperonyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperonyl N-(3-chlorophenyl)carbamate is unique due to its specific combination of the piperonyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. Unlike CIPC, which is primarily used in agriculture, this compound has broader applications in scientific research and potential pharmaceutical uses .

Properties

CAS No.

7077-87-4

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C15H12ClNO4/c16-11-2-1-3-12(7-11)17-15(18)19-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H,17,18)

InChI Key

IKKXBSYOWIROCO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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